molecular formula C7H6S B1253523 Benzenecarbothialdehyde

Benzenecarbothialdehyde

Cat. No.: B1253523
M. Wt: 122.19 g/mol
InChI Key: ACOOSTZBTYEGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenecarboxaldehyde, commonly known as benzaldehyde (CAS No. 100-52-7), is the simplest aromatic aldehyde with the molecular formula C₇H₆O. It is characterized by a benzene ring bonded to a formyl (-CHO) group. This compound is a colorless liquid with a distinct almond-like odor and is widely used in organic synthesis, pharmaceuticals, and flavoring agents .

Properties

Molecular Formula

C7H6S

Molecular Weight

122.19 g/mol

IUPAC Name

thiobenzaldehyde

InChI

InChI=1S/C7H6S/c8-6-7-4-2-1-3-5-7/h1-6H

InChI Key

ACOOSTZBTYEGER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=S

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 106.12 g/mol
  • Synonyms: Benzenecarbonal, Phenylmethanal, Artificial almond oil, Benzoic aldehyde .
  • Applications :
    • Intermediate in synthesizing dyes, perfumes, and pharmaceuticals (e.g., benzylpenicillin derivatives) .
    • Flavoring agent in food and cosmetics (e.g., artificial almond essence) .
  • No established occupational exposure limits, but precautions are mandatory to minimize contact .

Comparison with Structural Analogs

Benzenecarboxaldehyde shares structural similarities with substituted benzaldehyde derivatives, where functional groups on the benzene ring alter physicochemical properties and reactivity. Below is a detailed comparison:

Tolualdehydes (Methylbenzaldehydes)

Tolualdehydes are methyl-substituted benzaldehydes with ortho (o-), meta (m-), and para (p-) isomers.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
Benzaldehyde 100-52-7 C₇H₆O 106.12 High electrophilicity; undergoes nucleophilic addition and oxidation reactions .
o-Tolualdehyde 529-20-4 C₈H₈O 120.15 Steric hindrance reduces reactivity compared to benzaldehyde .
p-Tolualdehyde 104-87-0 C₈H₈O 120.15 Enhanced electron density on the ring increases stability .

Research Findings :

  • The methyl group in tolualdehydes increases hydrophobicity, making them more suitable for lipid-soluble applications (e.g., polymer plasticizers) .
  • o-Tolualdehyde’s steric effects hinder condensation reactions compared to benzaldehyde .

Nitrobenzaldehydes

Nitro groups (-NO₂) are strong electron-withdrawing substituents, significantly altering reactivity.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
2-Nitrobenzaldehyde 552-89-6 C₇H₅NO₃ 151.12 High electrophilicity; used in synthesizing explosives and dyes .

Research Findings :

  • Nitro groups deactivate the benzene ring, directing electrophilic substitution to meta positions .
  • 2-Nitrobenzaldehyde’s oxidative properties make it prone to decomposition under light, requiring storage in dark conditions .

Benzenecarbothioamide Derivatives

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
Benzenecarbothioamide 615-48-5 C₇H₇NS 137.20 Thioamide group (-C(S)NH₂) enhances metal-chelating properties .

Research Findings :

  • Thioamide derivatives exhibit higher nucleophilicity due to sulfur’s polarizability, enabling applications in coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenecarbothialdehyde
Reactant of Route 2
Benzenecarbothialdehyde

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